molecular formula C13H13F3O4 B8079015 Methyl 2-oxo-6-(2,3,4-trifluorophenoxy)hexanoate

Methyl 2-oxo-6-(2,3,4-trifluorophenoxy)hexanoate

Cat. No.: B8079015
M. Wt: 290.23 g/mol
InChI Key: SMTXZHXEKQCLAK-UHFFFAOYSA-N
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Description

The compound with the identifier “Methyl 2-oxo-6-(2,3,4-trifluorophenoxy)hexanoate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-6-(2,3,4-trifluorophenoxy)hexanoate typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. Common synthetic routes may include:

    Stepwise Addition Reactions: This involves the sequential addition of reactants to form the compound.

    Catalytic Processes: Utilizing catalysts to accelerate the reaction and improve yield.

    Purification Steps: Techniques such as crystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions (temperature, pressure, and concentration) are optimized for maximum efficiency. Continuous flow processes and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-6-(2,3,4-trifluorophenoxy)hexanoate can undergo various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to the compound’s structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Addition Reagents: Hydrogen, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Methyl 2-oxo-6-(2,3,4-trifluorophenoxy)hexanoate has a broad range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-oxo-6-(2,3,4-trifluorophenoxy)hexanoate exerts its effects involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways involved can vary depending on the context of its use.

Properties

IUPAC Name

methyl 2-oxo-6-(2,3,4-trifluorophenoxy)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O4/c1-19-13(18)9(17)4-2-3-7-20-10-6-5-8(14)11(15)12(10)16/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTXZHXEKQCLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)CCCCOC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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